molecular formula C12H16N2 B1444839 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine CAS No. 1457698-52-0

1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine

Cat. No.: B1444839
CAS No.: 1457698-52-0
M. Wt: 188.27 g/mol
InChI Key: CSYKDRCZZRLCFN-UHFFFAOYSA-N
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Description

1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine is a compound belonging to the indole family, which is known for its significant presence in various natural products and pharmaceuticals. Indole derivatives have been extensively studied due to their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .

Biochemical Analysis

Biochemical Properties

1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with receptor proteins such as RCAR/PYR/PYL, which are involved in plant hormone signaling . These interactions can modulate the activity of these receptors, leading to changes in cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, this compound may affect the expression of genes involved in these processes, thereby influencing cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to specific receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, the long-term effects of this compound on cellular function may vary depending on the duration of exposure and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating signaling pathways and gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . It is important to determine the optimal dosage range for achieving the desired biological effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the biological activity and toxicity of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biological effects. This compound can be transported by specific transporters and binding proteins, which determine its localization and accumulation within cells . The distribution of this compound can affect its interaction with target biomolecules and its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals can influence the subcellular localization of this compound, thereby affecting its biological activity.

Preparation Methods

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . The cyclopropylmethyl group can then be introduced through various alkylation reactions.

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine can be compared to other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and applications .

Biological Activity

1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine is a compound within the indole family, which is recognized for its diverse biological activities. Indole derivatives have been extensively studied due to their potential applications in pharmaceuticals, including antiviral, anticancer, and antimicrobial properties. This compound's unique structure, characterized by a cyclopropylmethyl substituent and an amine group, may confer distinct biological properties compared to other indole derivatives.

The biological activity of this compound primarily stems from its interaction with various biological targets. Indole derivatives generally modulate cellular processes through several mechanisms:

  • Receptor Interaction : The compound may bind to specific receptors, influencing signal transduction pathways.
  • Enzyme Modulation : It can act as an inhibitor or activator of enzymes, altering their catalytic activity.
  • Gene Expression : The compound may affect gene expression by influencing transcription factors or signaling pathways such as MAPK.

Biochemical Pathways

The compound has been shown to impact various biochemical pathways:

  • MAPK Pathway : Involved in cell proliferation and differentiation.
  • Apoptosis Regulation : Potential effects on programmed cell death mechanisms.
  • Hormonal Signaling : Interaction with plant hormone signaling pathways has been noted, particularly in receptor proteins like RCAR/PYR/PYL.

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage:

  • Low Doses : May enhance beneficial signaling pathways and gene expression.
  • High Doses : Potentially toxic effects leading to cellular damage and disruption of normal cellular functions.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

CompoundStructure CharacteristicsBiological Activity
Indole-3-acetic acid Plant hormone involved in growth and developmentRegulates plant growth
Tryptophan Essential amino acidPrecursor for serotonin
Serotonin NeurotransmitterMood regulation

Scientific Research Applications

This compound has potential applications across various fields:

  • Chemistry : As a building block for synthesizing complex indole derivatives.
  • Biology : Investigated for its antiviral and antimicrobial properties.
  • Medicine : Explored for anticancer applications and drug development.

Future Directions

Further research is warranted to elucidate the specific biological activities of this compound. Molecular modeling and docking studies could provide valuable insights into its interactions with biological targets, predicting binding affinities and mechanisms of action.

Properties

IUPAC Name

1-(cyclopropylmethyl)-2,3-dihydroindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c13-11-3-4-12-10(7-11)5-6-14(12)8-9-1-2-9/h3-4,7,9H,1-2,5-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYKDRCZZRLCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine
Reactant of Route 2
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1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine
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1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine
Reactant of Route 4
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine
Reactant of Route 5
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine
Reactant of Route 6
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine

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